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Introduction
The Cholecystokinin-B (CCK-B) receptor, also known as the CCK2 receptor, is a G-protein

coupled receptor that plays a significant role in the central nervous system and gastrointestinal

tract. It is involved in various physiological processes, including anxiety, memory, and gastric

acid secretion. Dysregulation of the CCK-B receptor has been implicated in panic disorders

and certain types of cancer.[1][2] Accurate mapping and characterization of this receptor are

crucial for understanding its function and for the development of novel therapeutics.

[3H]PD 140376 is a potent and selective antagonist radioligand for the CCK-B receptor, making

it an invaluable tool for in vitro studies.[3][4] These application notes provide detailed protocols

for the use of [3H]PD 140376 in radioligand binding assays and in vitro autoradiography to

characterize and map CCK-B receptors.

Quantitative Data Summary
The following tables summarize the binding affinity and density of [3H]PD 140376 for the CCK-

B receptor in various tissues.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]PD 140376
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Tissue Kd (nM)
Bmax
(fmol/mg
protein)

Species Reference

Cerebral Cortex 0.1 - 0.2 119 Guinea Pig [4]

Gastric Mucosa 0.1 - 0.2 296 Guinea Pig [4]

Table 2: Inhibitory Constants (Ki) of PD 140376

Tissue Ki (nM) Species Reference

Cerebral Cortex 0.18 Guinea Pig [3]

Gastric Gland

Membranes
0.21 Guinea Pig [3]

Experimental Protocols
Protocol 1: Membrane Preparation for Radioligand
Binding Assays
This protocol describes the preparation of cell membranes from tissues or cultured cells

expressing CCK-B receptors.

Materials:

Tissue (e.g., guinea pig cerebral cortex) or cultured cells

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

Centrifuge

Homogenizer (e.g., Polytron)

Procedure:

Dissect and weigh the tissue of interest. Perform all subsequent steps at 4°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9210133/
https://pubmed.ncbi.nlm.nih.gov/9210133/
https://www.benchchem.com/product/b1679104?utm_src=pdf-body
https://experiments.springernature.com/articles/10.1007/978-1-61779-126-0_8
https://experiments.springernature.com/articles/10.1007/978-1-61779-126-0_8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a centrifuge tube, add the tissue to 10 volumes (w/v) of ice-cold Homogenization Buffer.

Homogenize the tissue using a Polytron homogenizer until a uniform suspension is

achieved.

Centrifuge the homogenate at 500 x g for 10 minutes to remove nuclei and large debris.

Carefully collect the supernatant and centrifuge at 40,000 x g for 20 minutes to pellet the

membranes.

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold

Homogenization Buffer.

Repeat the centrifugation and resuspension steps two more times.

After the final wash, resuspend the pellet in a suitable volume of Assay Buffer (see Protocol

2) and determine the protein concentration using a standard method (e.g., Bradford assay).

Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the

maximum number of binding sites (Bmax) for [3H]PD 140376.

Materials:

Membrane preparation (from Protocol 1)

[3H]PD 140376 (0.01-10 nM)

Assay Buffer: 50 mM Tris-HCl, pH 7.4

Non-specific binding displacer: 1 µM unlabeled CCK-8 (sulfated octapeptide) or another

potent CCK-B antagonist.

96-well plates

Glass fiber filters

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1679104?utm_src=pdf-body
https://www.benchchem.com/product/b1679104?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filtration apparatus

Scintillation counter and scintillation fluid

Procedure:

Prepare serial dilutions of [3H]PD 140376 in Assay Buffer to cover a concentration range of

0.01 to 10 nM.

In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each

concentration of the radioligand.

For total binding wells, add 50 µL of Assay Buffer.

For non-specific binding wells, add 50 µL of the non-specific binding displacer (1 µM CCK-8).

Add 100 µL of the membrane preparation (typically 50-100 µg of protein) to each well.

Add 50 µL of the corresponding [3H]PD 140376 dilution to each well. The final assay volume

is 200 µL.

Incubate the plate at room temperature for 60 minutes with gentle agitation.

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash

the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using

a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding at

each radioligand concentration.

Plot the specific binding (Y-axis) against the concentration of [3H]PD 140376 (X-axis).

Analyze the data using non-linear regression analysis to fit a one-site binding model and

determine the Kd and Bmax values.
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Protocol 3: In Vitro Receptor Autoradiography
This protocol outlines the procedure for visualizing the distribution of CCK-B receptors in tissue

sections using [3H]PD 140376.

Materials:

Frozen tissue blocks

Cryostat

Microscope slides (gelatin-coated)

Pre-incubation Buffer: 50 mM Tris-HCl, pH 7.4

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 nM [3H]PD 140376

Non-specific binding buffer: Incubation buffer containing 1 µM unlabeled CCK-8.

Wash Buffer: 50 mM Tris-HCl, pH 7.4, at 4°C

Distilled water (ice-cold)

Tritium-sensitive phosphor screens or autoradiography film

Autoradiography cassettes

Procedure:

Using a cryostat, cut 20 µm thick sections from the frozen tissue block.

Thaw-mount the sections onto gelatin-coated microscope slides and allow them to dry at

room temperature.

Pre-incubation: To remove endogenous ligands, incubate the slides in Pre-incubation Buffer

for 15 minutes at room temperature.

Incubation:
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For total binding, incubate a set of slides in the Incubation Buffer for 60 minutes at room

temperature.

For non-specific binding, incubate an adjacent set of slides in the Non-specific binding

buffer for the same duration.

Washing:

Quickly rinse the slides in two changes of ice-cold Wash Buffer for 2 minutes each.

Perform a final brief dip in ice-cold distilled water to remove buffer salts.

Drying: Dry the slides rapidly under a stream of cool, dry air.

Exposure:

Appose the dried slides to a tritium-sensitive phosphor screen or autoradiography film in a

light-tight cassette.

Include tritium standards for later quantification.

Expose for an appropriate duration (typically several weeks for tritium) at 4°C.

Imaging and Analysis:

Develop the film or scan the phosphor screen using a phosphor imager.

Quantify the signal intensity in different regions of interest and compare it to the tritium

standards to determine the receptor density.

Specific binding is determined by subtracting the non-specific binding signal from the total

binding signal.

Visualizations
CCK-B Receptor Signaling Pathway
The CCK-B receptor is a Gq-coupled receptor. Upon agonist binding, it initiates a signaling

cascade that leads to various cellular responses.
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Caption: CCK-B receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in performing a radioligand binding assay.
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Caption: Radioligand binding assay workflow.

Experimental Workflow: In Vitro Autoradiography
This diagram outlines the process of in vitro autoradiography for receptor mapping.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://en.wikipedia.org/wiki/Cholecystokinin_B_receptor
https://www.genecards.org/cgi-bin/carddisp.pl?gene=CCKBR
https://experiments.springernature.com/articles/10.1007/978-1-61779-126-0_8
https://experiments.springernature.com/articles/10.1007/978-1-61779-126-0_8
https://pubmed.ncbi.nlm.nih.gov/9210133/
https://pubmed.ncbi.nlm.nih.gov/9210133/
https://www.benchchem.com/product/b1679104#cck-b-receptor-mapping-with-3h-pd-140376
https://www.benchchem.com/product/b1679104#cck-b-receptor-mapping-with-3h-pd-140376
https://www.benchchem.com/product/b1679104#cck-b-receptor-mapping-with-3h-pd-140376
https://www.benchchem.com/product/b1679104#cck-b-receptor-mapping-with-3h-pd-140376
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679104?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

